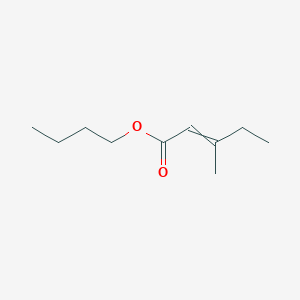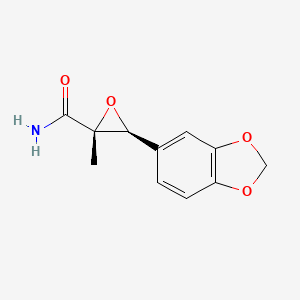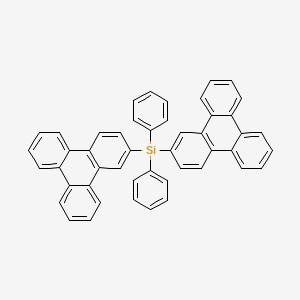![molecular formula C23H23NO B12531088 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one CAS No. 753027-63-3](/img/structure/B12531088.png)
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylaniline with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3,4-Dimethylphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one
- 3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Uniqueness
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one stands out due to its specific arrangement of aromatic rings and functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
753027-63-3 |
|---|---|
Molekularformel |
C23H23NO |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(3,4-dimethylanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H23NO/c1-17-13-14-21(15-18(17)2)24-22(19-9-5-3-6-10-19)16-23(25)20-11-7-4-8-12-20/h3-15,22,24H,16H2,1-2H3 |
InChI-Schlüssel |
JBMRZIAEERROQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)


![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)


![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)
![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)

![tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B12531074.png)




